molecular formula C13H19N3O2S B13222543 (NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

Cat. No.: B13222543
M. Wt: 281.38 g/mol
InChI Key: FWKBSTOSBAALMT-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 28137 g/mol It is known for its unique structure, which includes an azepane ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide typically involves the reaction of 3-amino-benzenesulfonamide with 1-methylazepane under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
  • N-(1-methylazepan-2-ylidene)benzenesulfonamide

Uniqueness

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is unique due to its specific structural features, such as the position of the amino group and the configuration of the azepane ring

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3/b15-13-

InChI Key

FWKBSTOSBAALMT-SQFISAMPSA-N

Isomeric SMILES

CN\1CCCCC/C1=N/S(=O)(=O)C2=CC=CC(=C2)N

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.